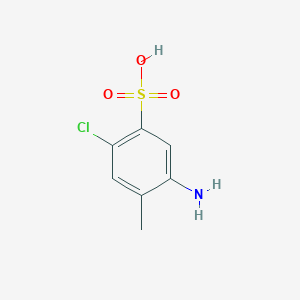

5-Amino-2-chloro-4-methylbenzenesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-chloro-4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKLFVCDERLWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565508 | |

| Record name | 5-Amino-2-chloro-4-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83543-94-6 | |

| Record name | 5-Amino-2-chloro-4-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloro-4-methylbenzenesulfonic acid, also known as CLT acid, is a key intermediate in the synthesis of various organic compounds, particularly in the dye and pigment industry.[1][2] Its utility in producing vibrant and stable colorants, such as Lake Red C, underscores the importance of stringent quality control and thorough characterization.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the spectral data for this compound, offering insights into the structural elucidation and analytical validation necessary for its application in research and development. The structural integrity of this molecule is paramount for the desired downstream chemical reactions and final product performance. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of this compound. While raw spectral data is available in databases like the Spectral Database for Organic Compounds (SDBS), this guide focuses on the expert interpretation of that data.[3][4]

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to off-white or pinkish crystalline powder.[1][5] It is an organosulfonic acid and a halogenated aromatic compound. The presence of the amino and sulfonic acid groups makes it polar and soluble in water.[5]

| Property | Value | Reference |

| CAS Number | 88-53-9 | [6] |

| Molecular Formula | C₇H₈ClNO₃S | [6] |

| Molecular Weight | 221.66 g/mol | [6] |

| Appearance | White to pink powder | [1] |

| Melting Point | >305°C | [1] |

| Water Solubility | Soluble | [5] |

Spectroscopic Analysis: A Multi-faceted Approach

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality assessment of this compound. Each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful first-pass analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be acquired using a method suitable for solid samples, such as Attenuated Total Reflectance (ATR)-FTIR.

Experimental Protocol (ATR-FTIR):

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is recorded.

-

Sample Application: A small amount of the powdered this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is engaged to ensure firm and uniform contact between the sample and the crystal surface.

-

Spectrum Acquisition: The IR spectrum is collected over a standard range (e.g., 4000-400 cm⁻¹).

Interpretation of the IR Spectrum:

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the various functional groups in the molecule.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3200 | N-H stretching | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of the primary amine. |

| 3100-3000 | C-H stretching | Aromatic Ring | These absorptions are typical for C-H bonds on a benzene ring. |

| 2980-2850 | C-H stretching | Methyl Group (-CH₃) | Aliphatic C-H stretching vibrations from the methyl group. |

| 1620-1580 | C=C stretching | Aromatic Ring | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| 1250-1150 & 1050-1000 | S=O stretching | Sulfonic Acid (-SO₃H) | Strong and characteristic absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group. |

| 1100-1000 | C-N stretching | Aryl Amine | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| 800-700 | C-Cl stretching | Aryl Halide | The position of this band can be influenced by the substitution pattern on the aromatic ring. |

The broadness of the O-H stretch from the sulfonic acid group, typically seen around 3000 cm⁻¹, may overlap with the C-H stretching region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Experimental Protocol (NMR):

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). A reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, is added.

-

Spectrum Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ), integration, and multiplicity of each signal provide valuable structural information.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Singlet | 1H | H-6 | This aromatic proton is adjacent to the electron-withdrawing sulfonic acid group and the chlorine atom, shifting it downfield. It has no adjacent protons, hence a singlet. |

| ~6.8 | Singlet | 1H | H-3 | This aromatic proton is ortho to the electron-donating amino group, which shields it and shifts it upfield. It has no adjacent protons, resulting in a singlet. |

| ~4.9 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to exchange with the solvent. |

| ~2.2 | Singlet | 3H | -CH₃ | The methyl protons are attached to the aromatic ring and will appear as a singlet. |

Note: The -SO₃H proton is acidic and will likely exchange with the deuterated solvent, making it invisible in the spectrum.

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment | Rationale |

| ~145 | C-5 | This carbon is attached to the electron-donating amino group, causing a significant upfield shift. |

| ~138 | C-1 | The carbon bearing the sulfonic acid group will be deshielded and appear downfield. |

| ~135 | C-4 | The carbon attached to the methyl group. |

| ~130 | C-2 | The carbon bonded to the chlorine atom will be deshielded. |

| ~125 | C-6 | Aromatic carbon adjacent to the sulfonic acid and chlorine substituted carbons. |

| ~115 | C-3 | Aromatic carbon ortho to the amino group, showing a characteristic upfield shift. |

| ~20 | -CH₃ | The methyl carbon will have a typical aliphatic chemical shift. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its identity.

Experimental Protocol (MS):

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Ionization: The molecules are ionized in the ESI source. Both positive and negative ion modes can be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Interpretation of the Mass Spectrum:

In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 222. In negative ion mode, the [M-H]⁻ peak would be observed at m/z 220. A key fragmentation pathway for aromatic sulfonic acids is the loss of SO₂ (64 Da) or SO₃ (80 Da).

Predicted Fragmentation Pattern:

Caption: Predicted fragmentation of the protonated molecule.

A characteristic fragmentation of aromatic sulfonamides, which are structurally related, is the loss of SO₂.[3] This suggests that a loss of SO₃ from the sulfonic acid would be a likely fragmentation pathway.

Conclusion

The combined application of IR, NMR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The spectral data, when expertly interpreted, confirms the presence of all key functional groups, maps the carbon-hydrogen framework, and verifies the molecular weight and fragmentation pattern. This multi-technique approach ensures the identity and purity of this important chemical intermediate, which is critical for its successful application in the synthesis of dyes, pigments, and other fine chemicals. The consistency between the expected spectral data, based on established chemical principles, and the data available in spectral databases, provides a high degree of confidence in the structural assignment.

References

-

SIELC Technologies. 2-Amino-5-chloro-4-methylbenzenesulfonic acid. (2018-02-19). [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

-

Haz-Map. 2-Amino-5-chloro-4-methylbenzenesulfonic acid - Hazardous Agents. [Link]

-

Spectral Database for Organic Compounds (SDBS). Introduction to the Spectral Data Base (SDBS). [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). AIST:Spectral Database for Organic Compounds,SDBS. [Link]

-

Tetrahedron. 88-53-9 | 2-Amino-5-chloro-4-methylbenzenesulfonic acid. [Link]

-

Angene Chemical. This compound(CAS# 88-53-9). [Link]

-

Danish Environmental Protection Agency. Description of development of an analytical method for measurement of PAA in tattoo ink and PMU. [Link]

-

NIST WebBook. Benzenesulfonic acid, 4-amino-. [Link]

-

Environment and Climate Change Canada. Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Aromatic Amines. [Link]

-

PubChem. This compound. [Link]

-

NIST WebBook. Metanilic acid. [Link]

-

Global Substance Registration System (GSRS). 3-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID. [Link]

-

CAS Common Chemistry. 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulfonamide. [Link]

Sources

- 1. 88-53-9 | CAS DataBase [m.chemicalbook.com]

- 2. 2-Amino-5-chloro-4-methylbenzenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Page loading... [guidechem.com]

- 6. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

A Comprehensive Guide to the Characterization of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Amino-2-chloro-4-methylbenzenesulfonic acid (CAS No. 88-53-9) is a key intermediate in the synthesis of various organic pigments and dyes.[1][2] Its purity and structural integrity are paramount to the quality and performance of the final products. This technical guide provides an in-depth overview of the essential analytical techniques for the comprehensive characterization of this compound, ensuring its suitability for research, development, and manufacturing purposes. The methodologies detailed herein are grounded in established scientific principles and are designed to provide a robust framework for quality control and structural elucidation.

Introduction: The Analytical Imperative

The precise chemical structure of this compound, with its multiple functional groups—an amino group, a chloro substituent, a methyl group, and a sulfonic acid moiety on a benzene ring—necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment.[3][4] The potential for isomeric impurities from its synthesis, which involves steps like chlorination, nitration, and reduction, underscores the need for rigorous characterization.[1] This guide will explore the application of spectroscopic, chromatographic, and thermal analysis techniques, providing both the theoretical basis and practical considerations for each method.

Structural Elucidation and Confirmation

A definitive confirmation of the molecular structure of this compound is the foundational step in its characterization. This is primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically 6.5-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Amino Protons: A broad singlet corresponding to the two protons of the amino group (-NH₂) would likely appear in the range of 3.5-5.0 ppm. Its chemical shift can be highly variable and concentration-dependent.

-

Methyl Protons: A sharp singlet for the three protons of the methyl group (-CH₃) is anticipated in the upfield region, around 2.0-2.5 ppm.

-

Sulfonic Acid Proton: The acidic proton of the sulfonic acid group (-SO₃H) is expected to be a broad singlet at a downfield chemical shift, potentially >10 ppm, and may be exchangeable with deuterium oxide (D₂O).

2.1.2. ¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically 110-160 ppm) for the six carbons of the benzene ring. The carbons attached to the substituents (amino, chloro, methyl, and sulfonic acid groups) will have characteristic chemical shifts.

-

Methyl Carbon: A single signal in the upfield region (around 15-25 ppm) is expected for the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | ~6.5 - 8.0 (2H, 2s) | ~110 - 160 (6C) |

| -NH₂ | ~3.5 - 5.0 (2H, br s) | - |

| -CH₃ | ~2.0 - 2.5 (3H, s) | ~15 - 25 (1C) |

| -SO₃H | >10 (1H, br s) | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. An infrared spectrum of 2-Amino-5-chloro-4-methylbenzenesulfonic acid is available, and the expected absorption bands can be assigned based on characteristic group frequencies.[6]

2.2.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background correction on the sample spectrum.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3250 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3000-3100 | C-H stretching (aromatic) | Benzene Ring |

| 2850-2960 | C-H stretching (aliphatic) | Methyl Group (-CH₃) |

| 1650-1580 | N-H bending | Primary Amine (-NH₂) |

| 1500-1600 | C=C stretching | Benzene Ring |

| 1335-1250 | C-N stretching (aromatic) | Aryl Amine |

| 1150-1250 & 1030-1080 | S=O stretching (asymmetric and symmetric) | Sulfonic Acid (-SO₃H) |

| 690-900 | C-H bending (out-of-plane) | Substituted Benzene |

| 600-800 | C-Cl stretching | Chloro-aromatic |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the benzene ring. For substituted benzenes, the characteristic absorption bands (primary and secondary) are known to shift to longer wavelengths (bathochromic shift).[7]

2.3.1. Expected Spectral Features

In a suitable solvent like ethanol or water, this compound is expected to exhibit two main absorption bands:

-

A primary band (π → π* transition) around 200-240 nm.

-

A secondary, less intense band (π → π* transition) around 260-300 nm.

The presence of the amino group, a strong auxochrome, is likely to cause a significant red shift and an increase in the intensity of these bands compared to unsubstituted benzenesulfonic acid.

Purity Assessment and Separation Science

Determining the purity of this compound is critical. Chromatographic techniques are the primary methods for separating the main component from any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity assessment of non-volatile organic compounds. A reverse-phase HPLC method has been specifically reported for the analysis of 2-Amino-5-chloro-4-methylbenzenesulfonic acid.[8]

3.1.1. Experimental Protocol: Reverse-Phase HPLC

-

Column: Newcrom R1, a reverse-phase column with low silanol activity, is a suitable choice.[8]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid is effective. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[8]

-

Detection: UV detection at a wavelength corresponding to one of the absorption maxima of the compound (e.g., 254 nm or 280 nm) is appropriate.

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

3.1.2. Data Interpretation

The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities, which can be quantified relative to the main component.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.

3.2.1. Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 221 (for ³⁵Cl) and 223 (for ³⁷Cl) in a roughly 3:1 ratio. Key fragmentation pathways for aromatic amines and sulfonic acids may include:

-

Loss of SO₃ (80 Da) to give a fragment corresponding to the chloro-methyl aniline radical cation.

-

Alpha-cleavage adjacent to the amino group.

-

Cleavage of the C-S bond.

Physicochemical Properties and Thermal Stability

Understanding the physical and thermal properties of this compound is crucial for its handling, storage, and application.

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the elemental composition of a pure organic compound.[9][10] The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and sulfur should be in close agreement with the theoretical values calculated from the molecular formula, C₇H₈ClNO₃S.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 37.94 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.65 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.00 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.32 |

| Oxygen | O | 16.00 | 3 | 48.00 | 21.66 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.47 |

| Total | 221.68 | 100.00 |

Thermal Analysis

4.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. The analysis can indicate the presence of residual solvents or water, which would be lost at lower temperatures, and the onset temperature of decomposition.

4.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled.[12][13] A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected. The presence of impurities can lead to a broadening and depression of the melting peak.

Integrated Characterization Workflow

A comprehensive characterization of this compound involves a logical sequence of analytical techniques. The following workflow is recommended for a thorough evaluation.

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound is a critical undertaking that relies on the synergistic application of multiple analytical techniques. By following the integrated workflow outlined in this guide, researchers, scientists, and drug development professionals can ensure the structural integrity, purity, and quality of this important chemical intermediate. A thorough understanding of its chemical and physical properties, as determined by the methods described, is essential for its successful application in subsequent synthetic processes and for the overall quality of the final products.

References

-

Angene Chemical. This compound(CAS# 88-53-9). [Link]

-

AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

-

Coriolis Pharma. Differential Scanning Calorimetry. [Link]

-

Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. [Link]

- Lewis, R. J., Sr. (2007). Hawley's Condensed Chemical Dictionary (15th ed.). John Wiley & Sons.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

SIELC Technologies. (2018, February 19). Separation of 2-Amino-5-chloro-4-methylbenzenesulfonic acid on Newcrom R1 HPLC column. [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

Sources

- 1. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 88-53-9 [chemicalbook.com]

- 2. 2-Amino-5-Chloro-4-Methylbenzenesulfonic Acid (CLT Acid) CAS 88-53-9 98% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 3. angenesci.com [angenesci.com]

- 4. This compound | C7H8ClNO3S | CID 14924470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-2-chlorotoluene-4-sulfonic Acid | 88-53-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Amino-5-chloro-4-methylbenzenesulfonic acid(88-53-9) IR Spectrum [chemicalbook.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 9. azom.com [azom.com]

- 10. clariant.com [clariant.com]

- 11. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 12. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Technical Guide to the Solubility of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Amino-2-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9), a key intermediate in the synthesis of azo pigments and dyes.[1][2][3] Recognizing the scarcity of published quantitative solubility data, this document emphasizes the foundational principles governing its solubility. We will explore the compound's physicochemical properties, predict its behavior in various classes of organic solvents, and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for chemists, materials scientists, and formulation experts in both academic and industrial research settings.

Introduction: Understanding the 'Why' Behind Solubility

This compound, also known as CLT Acid, is a substituted aromatic sulfonic acid of significant industrial importance.[4][5][6] Its utility as a diazo component for creating vibrant and stable colorants, such as Lake Red C, hinges on its reactivity and processing characteristics.[2][3] A fundamental, yet often overlooked, processing parameter is its solubility. Accurate solubility data is critical for:

-

Reaction Kinetics: Ensuring homogeneous reaction conditions for consistent product yield and purity.

-

Purification: Selecting appropriate solvents for crystallization to remove impurities.

-

Formulation: Developing stable and effective formulations for downstream applications.

-

Process Safety: Understanding solvent-solute interactions to prevent uncontrolled precipitation or phase separation.

This guide moves beyond a simple data table to explain the causality behind the solubility behavior of this complex molecule, empowering researchers to make informed decisions in their experimental design.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility of a compound is dictated by its molecular structure. This compound is a multifaceted molecule with several functional groups that influence its interaction with solvents.

| Property | Value / Description | Source(s) |

| CAS Number | 88-53-9 | [1] |

| Molecular Formula | C₇H₈ClNO₃S | |

| Molecular Weight | 221.66 g/mol | |

| Appearance | White to pink or light orange crystalline powder | [1][2][7] |

| pKa (Predicted) | -1.59 ± 0.50 | [1] |

| Topological Polar Surface Area (TPSA) | 88.8 Ų | [8] |

| Water Solubility | Practically insoluble as free acid (~2 g/L at 20°C) | [9] |

The key to understanding its solubility lies in the interplay of its functional groups:

-

Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar group.[1] It is capable of extensive hydrogen bonding, which generally promotes solubility in polar protic solvents.[1][10]

-

Amino Group (-NH₂): This group is basic and can also participate in hydrogen bonding, contributing to polarity.

-

Benzene Ring, Methyl (-CH₃), and Chloro (-Cl) Groups: These components form the nonpolar backbone of the molecule. The aromatic ring and the methyl group are hydrophobic, while the chloro group adds some polarity.

A critical feature of this molecule is its ability to form a zwitterion in its solid state and in certain solutions. The acidic proton from the sulfonic acid group can transfer to the basic amino group, creating a molecule with both a positive (-NH₃⁺) and a negative (-SO₃⁻) charge. This strong intramolecular ionic interaction, similar to that in amino acids, results in a stable crystal lattice that requires significant energy to disrupt, explaining its low solubility in many solvents.[4][11]

Predicting Solubility in Organic Solvents: A Logic-Driven Approach

Given the zwitterionic nature and the combination of polar and nonpolar functionalities, we can predict the solubility of this compound based on the "like dissolves like" principle.[12][13] Solvents are categorized into three main classes for this analysis.

Polar Protic Solvents

These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[14]

-

Examples: Water, Methanol, Ethanol, Formic Acid.

-

Predicted Solubility: Low to Moderate. While the sulfonic acid and amino groups can interact with these solvents, the strong zwitterionic crystal lattice energy is a significant barrier.[11] Aromatic sulfonic acids are generally soluble in water and ethanol, but the presence of the nonpolar ring and other substituents in CLT Acid reduces this affinity.[7][13] Its limited water solubility of ~2 g/L is a testament to this fact. We can expect slightly better solubility in short-chain alcohols like methanol and ethanol compared to water, as the alkyl portion of the solvent can better interact with the nonpolar part of the molecule.

Polar Aprotic Solvents

These solvents have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[14][15]

-

Examples: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone.

-

Predicted Solubility: Moderate to High. This class of solvents is most likely to be effective. Solvents like DMSO and DMF are excellent at solvating both cations and anions and can effectively disrupt the ionic interactions of the zwitterion. Their high polarity can interact with the sulfonate and ammonium groups, while their organic nature interacts with the benzene ring.

Nonpolar Solvents

These solvents have low dielectric constants and cannot engage in significant hydrogen bonding.[14]

-

Examples: Hexane, Toluene, Diethyl Ether, Chloroform.

-

Predicted Solubility: Insoluble. The high polarity and ionic character of this compound are incompatible with nonpolar solvents. There is insufficient energetic reward from solvent-solute interactions to overcome the solute-solute forces in the crystal lattice. Benzenesulfonic acid itself is noted to be insoluble in diethyl ether.[7]

This predictive framework is visualized in the diagram below.

Caption: Predicted solubility based on solvent-solute interactions.

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the gravimetric determination of solubility, which provides quantitative and reliable data. This method is a self-validating system as equilibrium is confirmed by consistent measurements over time.

Materials and Equipment

-

This compound (>98% purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps (e.g., 20 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Drying oven

-

Fume hood

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][16]

-

Handling: this compound is an irritant to the skin, eyes, and respiratory system. Handle the solid powder in a fume hood to avoid inhaling dust.[16]

-

Solvents: Handle all organic solvents within a fume hood. Be aware of the specific hazards (flammability, toxicity) of each solvent used.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Methodology

-

Preparation: Accurately weigh and record the mass of several empty, dry glass vials.

-

Saturation: Add an excess amount of the solid compound to each vial. The goal is to have undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for at least 24 hours. For robust studies, it is recommended to take measurements at 24, 48, and 72 hours to ensure equilibrium has been reached (i.e., the measured solubility no longer changes).

-

Sampling: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully draw a known volume of the supernatant (the clear liquid phase) using a glass syringe.

-

Filtration: Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals. Record the exact mass of the filtered solution transferred.

-

Solvent Evaporation: Place the vials containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C) until a constant weight is achieved. Evaporation should be done in a fume hood.

-

Calculation: Weigh the vials containing the dry, solid residue. The solubility can then be calculated in various units, such as g/100 mL or g/100 g of solvent.

Solubility (g / 100 g solvent) = [(Mass of vial + residue) - (Mass of empty vial)] / [(Mass of vial + solution) - (Mass of vial + residue)] * 100

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion and Future Directions

While a comprehensive database of solubility for this compound in organic solvents is not publicly available, a strong predictive understanding can be achieved through first-principles analysis of its molecular structure. Its zwitterionic character and combination of polar and nonpolar groups suggest that polar aprotic solvents like DMSO and DMF will be the most effective, while nonpolar and, to a lesser extent, polar protic solvents will be poor choices.

The provided experimental protocol offers a reliable and straightforward method for researchers to generate the precise, quantitative data needed for their specific applications. This data is invaluable for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall success of research and development projects involving this important chemical intermediate.

References

-

Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]

-

LookChem. (n.d.). Cas 88-53-9, 2-Amino-5-chloro-4-methylbenzenesulfonic acid. [Link]

-

Chemistry LibreTexts. (2023, October 30). Solutions and their Behavior. [Link]

-

ChemBK. (n.d.). CLT Acid. [Link]

-

ALPHACHEM Limited. (2017, March 16). Safety Data Sheet: Sulfonic Acid. [Link]

-

Scribd. (n.d.). Experiment 6 | PDF | Solubility | Acid. [Link]

-

ACS Publications. (2012, June 21). Solubility of p-Methylbenzene Sulfonic Acid in Pure and Modified Supercritical Carbon Dioxide. [Link]

-

Britannica. (2023, December 12). sulfonic acid. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

Patsnap. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link]

-

Thieme. (n.d.). Product Class 9: Arenesulfonic Acids and Derivatives. [Link]

-

Quora. (2018, January 13). Why is sulphanilic acid not soluble in water and organic solvents?[Link]

-

Doc Brown's Chemistry. (n.d.). Electrophilic substitution - ring sulfonation of arenes. [Link]

-

Chemistry Steps. (n.d.). Sulfonation of Benzene. [Link]

-

Wikipedia. (n.d.). Benzenesulfonic acid. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into the Applications of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid in Colorants. [Link]

-

American Chemical Society. (2023, May 29). Benzenesulfonic acid. [Link]

-

HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

Sources

- 1. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 2. alphachem.ca [alphachem.ca]

- 3. nj.gov [nj.gov]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 88-53-9 [chemicalbook.com]

- 6. 2-Amino-5-Chloro-4-Methylbenzenesulfonic Acid (CLT Acid) CAS 88-53-9 98% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. hbm4eu.eu [hbm4eu.eu]

- 16. capitalresin.com [capitalresin.com]

Synthesis and purification of 5-Amino-2-chloro-4-methylbenzenesulfonic acid derivatives

An In-depth Technical Guide on the Synthesis and Purification of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid Derivatives

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis and purification of this compound and its derivatives. These compounds are pivotal intermediates in the production of various specialty chemicals, including organic pigments and pharmaceuticals.[1] This document moves beyond simple procedural outlines to deliver a field-proven perspective on synthetic strategy, mechanistic considerations, and robust purification protocols. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling these valuable, yet challenging, chemical entities. We will dissect the causality behind experimental choices, present self-validating purification systems, and ground all claims in authoritative references.

Introduction: Strategic Importance in Chemical Synthesis

This compound, also known as CLT acid, is a substituted aromatic compound whose versatile structure makes it a valuable building block.[1][2] The molecule features four distinct functional groups on a benzene ring: an amino group, a chloro atom, a methyl group, and a sulfonic acid moiety.[2] This unique arrangement provides multiple reactive sites, enabling its use as a precursor in the synthesis of a diverse range of more complex molecules. Its primary application is as an intermediate in the manufacturing of dyes and pigments, such as Pigment Red 53:1 and Lake Red C.[1][2]

The synthetic challenge lies in controlling the regioselectivity of the reactions to install these groups in the correct positions. Furthermore, the high polarity imparted by the sulfonic acid group presents significant hurdles for purification, as these compounds are often highly water-soluble and incompatible with standard purification techniques like silica gel chromatography.[3] This guide provides the technical expertise necessary to navigate these synthetic and purification challenges effectively.

Core Synthesis Pathway: From Substituted Toluene to Target Molecule

A common industrial synthesis for this compound involves a multi-step process starting from a substituted toluene raw material. The pathway typically includes nitration and reduction steps to introduce the amino group.[4] An optimized approach focuses on the nitration of sodium 2-chlorotoluene-4-sulfonate.[5]

Key Transformation: Nitration of Sodium 2-Chlorotoluene-4-sulfonate

The introduction of a nitro group, which is later reduced to the target amine, is a critical electrophilic aromatic substitution reaction. The existing substituents on the ring direct the incoming electrophile (the nitronium ion, NO₂⁺). The sulfonic acid and chloro groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these directing effects favors nitration at the position ortho to the methyl group and meta to the chloro and sulfonic acid groups.

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of fuming nitric acid and fuming sulfuric acid (oleum) is used to generate a high concentration of the nitronium ion, which is necessary to achieve an efficient reaction on the substituted ring.[5]

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., -5 °C) is crucial to prevent over-nitration and other side reactions, thereby maximizing the yield of the desired product.[5]

-

Reaction Time: A sufficient reaction time (e.g., 3 hours) is required to ensure the reaction proceeds to completion.[5]

Experimental Protocol: Optimized Nitration

-

Reagents & Setup:

-

Sodium 2-chlorotoluene-4-sulfonate

-

Fuming sulfuric acid (oleum)

-

Fuming nitric acid

-

Jacketed reaction vessel with overhead stirrer and temperature control

-

Dropping funnel

-

-

Procedure: a. Charge the reaction vessel with fuming sulfuric acid and cool to -5 °C. b. Slowly add sodium 2-chlorotoluene-4-sulfonate to the cooled acid while maintaining the temperature. c. Once the starting material is dissolved, add fuming nitric acid dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed -5 °C. An optimized molar ratio of fuming nitric acid to the starting sulfonate is approximately 1.05.[5] d. After the addition is complete, stir the mixture at -5 °C for 3 hours to complete the reaction.[5] e. The resulting product, sodium 2-chloro-5-nitrotoluene-4-sulfonate, can be isolated by carefully diluting the reaction mixture with water to a specific sulfuric acid concentration (around 70% by mass), which minimizes the product's solubility, and then separating it by filtration.[5] This method allows for the potential recycling of the concentrated sulfuric acid.[5]

Reduction of the Nitro Group

The final step in forming the core molecule is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis.

Mechanism: A common method involves using a metal, such as iron powder, in an acidic medium (e.g., acetic acid or hydrochloric acid).[4] The iron acts as the reducing agent, donating electrons to the nitro group, while the acid provides the necessary protons for the formation of water as a byproduct.

Experimental Protocol: Bechamp Reduction

-

Reagents & Setup:

-

Sodium 2-chloro-5-nitrotoluene-4-sulfonate (from the previous step)

-

Iron powder

-

Acetic acid or Hydrochloric acid

-

Water

-

Reaction flask with reflux condenser and stirrer

-

-

Procedure: a. Create a suspension of the nitro-sulfonic acid in water in the reaction flask. b. Add acetic acid and iron powder to the mixture.[4] c. Heat the mixture to boiling under reflux with vigorous stirring.[4] The reaction progress can be monitored by TLC or HPLC. d. Upon completion, the excess iron is removed by filtration of the hot reaction mixture.[4] e. The filtrate is then cooled, and the pH is adjusted with hydrochloric acid to precipitate the product, 2-Amino-5-chloro-4-methylbenzenesulfonic acid.[4] f. The solid product is collected by filtration, washed with cold water, and dried.

Derivatization: Expanding Molecular Complexity

The synthesized this compound is a versatile intermediate primarily due to the reactivity of its primary amino group. A key transformation is diazotization, which converts the amine into a diazonium salt. This intermediate is highly useful as it can be subsequently coupled with other aromatic compounds to form azo dyes or undergo Sandmeyer-type reactions to introduce a variety of other functional groups.[2][6][7][8]

Experimental Workflow: Diazotization and Azo Coupling

Caption: General workflow for producing azo dyes from the target amine.

The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with halides (Cl, Br) or a cyano group, offering a pathway to a wide array of derivatives.[6][7][8][9] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[8]

Purification: Overcoming Polarity Challenges

Purifying aryl sulfonic acids is notoriously difficult due to their high polarity and solubility in water, which precludes the use of standard extraction and silica gel chromatography methods.[3][10] Success hinges on leveraging the specific physicochemical properties of the sulfonic acid group.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.[11][12] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[11][13]

Trustworthiness of the Protocol: This method is self-validating. The slow formation of well-defined crystals upon cooling is a strong indicator of purification.[14] The purity can be confirmed by a sharp melting point and analytical techniques. For amino sulfonic acids, which are amphoteric, adjusting the pH of an aqueous solution can be used to find a point of minimum solubility, facilitating crystallization.

Experimental Protocol: Recrystallization from Water

-

Solvent Selection: Water is often a suitable solvent for these highly polar compounds.

-

Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot deionized water required to fully dissolve it by heating and stirring the solution.[11][13]

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and continue heating for a few minutes.

-

Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[11]

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14] Subsequently, cool the flask in an ice bath to maximize the yield of crystals.[11]

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

-

Drying: Dry the crystals completely to remove residual solvent.

Ion-Exchange Chromatography (IEC)

IEC is a highly effective method for purifying charged molecules like sulfonic acids.[15] Since sulfonic acids are strong acids with a very low pKa, they are negatively charged over a wide pH range.[15]

Principle: An anion-exchange column with a positively charged stationary phase is used. The negatively charged sulfonate group binds to the resin. Impurities that are neutral or positively charged will pass through the column. The bound product is then eluted by changing the pH or, more commonly, by increasing the salt concentration of the mobile phase (a salt gradient).[15] The counter-ions in the high-salt buffer compete with the sulfonic acid for the binding sites on the resin, causing it to elute.[15]

Data Presentation: Comparison of Purification Methodologies

| Method | Principle | Advantages | Disadvantages |

| Recrystallization | Differential solubility with temperature | Cost-effective, scalable, simple setup.[12] | May not remove impurities with similar solubility; finding a suitable single solvent can be difficult.[10] |

| Ion-Exchange | Electrostatic interaction | Highly selective for charged molecules; excellent for removing neutral or oppositely charged impurities.[15] | Requires specialized columns and buffers; can be more time-consuming to develop a method. |

| Reverse-Phase HPLC | Differential partitioning between phases | High resolution for complex mixtures; excellent for analytical purity checks.[16][17][18] | Expensive, limited sample loading capacity (less suitable for large-scale purification), requires specialized equipment. |

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. Reverse-phase methods using C18 columns with an acidic aqueous/organic mobile phase are common.[19] Purity is determined by the relative area of the main product peak.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. It is often coupled with HPLC (LC-MS) for definitive identification.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the exact structure, confirming the substitution pattern on the aromatic ring and the presence of all functional groups.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups by identifying their characteristic vibrational frequencies (e.g., S=O stretches for the sulfonic acid, N-H stretches for the amine).

Conclusion

The synthesis and purification of this compound derivatives are governed by the fundamental principles of electrophilic aromatic substitution and the unique physicochemical properties imparted by the sulfonic acid group. Success in this area requires careful control of reaction conditions, particularly temperature, and a strategic approach to purification that addresses the compound's high polarity. While recrystallization remains a viable and scalable method, ion-exchange chromatography offers superior selectivity for achieving the high purity standards required in pharmaceutical and high-performance materials applications. This guide provides the foundational knowledge and practical protocols to empower scientists to produce and purify these valuable chemical intermediates with confidence and efficiency.

References

- Technical Support Center: Purifying Sulfonic Acids with Ion-Exchange Chromatography - Benchchem. (n.d.).

- Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. (n.d.). UCLA Chemistry.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). Journal of the Serbian Chemical Society.

- Method for the purification of aryl sulfonic acids and salts. (2002). Google Patents.

- HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography.

- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.

- Coupling process for substituted aminoazobenzenesulfonic acids. (1977). Google Patents.

- Question on purifying aryl Sulfonic acids. (2024). Reddit.

- Benzenesulfonic acid | 98-11-3. (n.d.). Benchchem.

- Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids. (1994). Google Patents.

- 2-Amino-5-chloro-4-methylbenzenesulfonic acid 88-53-9 wiki. (n.d.). Guidechem.

- Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. (2015). Industrial & Engineering Chemistry Research.

- Sandmeyer reaction. (n.d.). Wikipedia.

- 22.5 Sandmeyer Reactions. (2021). Organic Chemistry - YouTube.

- Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. (n.d.). Waters Corporation.

- Application Notes and Protocols for the Sulfonation of 2-Chloroaniline. (n.d.). Benchchem.

- HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography.

- The Synthesis of Azo Dyes. (n.d.).

- HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (n.d.). SIELC Technologies.

- Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (n.d.). MDPI.

- Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid. (1979). Google Patents.

- Recrystallization - Single Solvent. (n.d.). University of Calgary.

- Organic Syntheses Procedure. (n.d.).

- 2-Amino-5-chloro-4-methylbenzenesulfonic acid. (2013).

- 2-Amino-5-chloro-4-methylbenzenesulfonic acid. (2018). SIELC Technologies.

- 5-Amino-2-chlorotoluene-4-sulfonic Acid 88-53-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- Recrystallization - a CLASSIC technique to purify a SOLID. (2024). YouTube.

- 2-Amino-5-Chloro-4-Methylbenzenesulfonic Acid (CLT Acid) CAS 88-53-9 98%. (n.d.).

- Preparation method of 2-methyl-5-aminobenzenesulfonamide. (n.d.). Google Patents.

- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).

- Sulfonation of Benzene. (n.d.). Chemistry Steps.

- Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube.

Sources

- 1. 2-Amino-5-Chloro-4-Methylbenzenesulfonic Acid (CLT Acid) CAS 88-53-9 98% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 2. 2-Amino-5-chloro-4-methylbenzenesulfonic acid [dyestuffintermediates.com]

- 3. reddit.com [reddit.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]

- 7. byjus.com [byjus.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 11. Home Page [chem.ualberta.ca]

- 12. mt.com [mt.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. helixchrom.com [helixchrom.com]

- 17. waters.com [waters.com]

- 18. helixchrom.com [helixchrom.com]

- 19. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

Reaction mechanisms of 5-Amino-2-chloro-4-methylbenzenesulfonic acid with electrophiles

An In-Depth Technical Guide to the Reaction Mechanisms of 5-Amino-2-chloro-4-methylbenzenesulfonic acid with Electrophiles

Introduction

This compound, also known as 2-Amino-5-chloro-4-methylbenzenesulfonic acid or CLT acid (CAS No. 88-53-9), is a polysubstituted aromatic compound of significant industrial importance.[1] It appears as a white to off-white crystalline powder and serves as a crucial intermediate in the synthesis of various organic pigments and dyes, such as Lake Red C.[1][2][3] The reactivity of its benzene ring is governed by the complex interplay of four distinct functional groups: an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a sulfonic acid (-SO₃H) group.[2] Understanding the reaction mechanisms of this molecule with electrophiles is paramount for researchers and synthetic chemists aiming to develop novel derivatives for applications in drug development, materials science, and chemical manufacturing.

This guide provides a comprehensive analysis of the principles of electrophilic aromatic substitution (EAS) as applied to this compound. It delves into the electronic effects of each substituent, predicts the regioselectivity of electrophilic attack, and elucidates the mechanisms for key electrophilic reactions.

Chapter 1: The Foundation - Electrophilic Aromatic Substitution (EAS)

The characteristic reaction of aromatic compounds is electrophilic aromatic substitution.[4] This class of reactions allows for the direct functionalization of the stable benzene ring without disrupting its aromaticity in the final product. The general mechanism proceeds through a three-step pathway:

-

Generation of an Electrophile (E⁺): A strong electrophile is generated, often through the use of a catalyst.[5]

-

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[5]

-

Deprotonation and Rearomatization: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic π-system and yielding the substituted product.[5]

The following diagram illustrates this fundamental workflow.

Caption: General workflow of Electrophilic Aromatic Substitution (EAS).

Chapter 2: Predicting Reactivity - A Deep Dive into Substituent Effects

The rate and regioselectivity of an EAS reaction on a substituted benzene ring are dictated by the electronic properties of the substituents already present.[6] Each group can be classified based on its ability to donate or withdraw electron density (activating/deactivating) and its influence on the position of the incoming electrophile (directing effect).[7]

The four substituents on this compound exert competing influences:

| Substituent | Position | Nature | Electronic Effects | Directing Effect |

| -NH₂ (Amino) | C5 | Strongly Activating | -I (Inductive), +M (Mesomeric/Resonance) | Ortho, Para |

| -CH₃ (Methyl) | C4 | Weakly Activating | +I (Inductive), Hyperconjugation | Ortho, Para |

| -Cl (Chloro) | C2 | Weakly Deactivating | -I (Inductive), +M (Mesomeric/Resonance) | Ortho, Para |

| -SO₃H (Sulfonic Acid) | C1 | Strongly Deactivating | -I (Inductive), -M (Mesomeric/Resonance) | Meta |

Causality of Electronic Effects:

-

Amino (-NH₂): The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, the lone pair of electrons on the nitrogen can be delocalized into the benzene ring through resonance (+M effect).[8] This resonance effect is significantly stronger than the inductive effect, leading to a substantial increase in electron density, particularly at the ortho and para positions.[8] This makes the amino group a powerful activating ortho, para-director.[9]

-

Methyl (-CH₃): The methyl group is an electron-donating group through a weak inductive effect (+I) and, more importantly, through hyperconjugation, which involves the delocalization of electrons from the C-H σ-bonds into the ring.[10][11] This increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions.[12]

-

Chloro (-Cl): Halogens present a unique case. The high electronegativity of chlorine results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring overall.[7] However, like the amino group, chlorine possesses lone pairs of electrons that can be donated to the ring via resonance (+M).[7] While this resonance effect is weaker than its inductive effect, it is sufficient to direct incoming electrophiles to the ortho and para positions.[13]

-

Sulfonic Acid (-SO₃H): This group is strongly electron-withdrawing due to both the inductive effect of the highly electronegative oxygen atoms and a powerful resonance-withdrawing effect (-M).[14] This significantly reduces the electron density of the ring, making it much less reactive towards electrophiles and directing incoming groups to the meta position.[12]

Chapter 3: Determining the Site of Attack - Regioselectivity

To predict the outcome of an electrophilic attack, we must consider the cumulative effect of all four groups. The positions on the ring are numbered as follows: C1(-SO₃H), C2(-Cl), C3(H), C4(-CH₃), C5(-NH₂), C6(H).

-

Dominant Director: The amino group (-NH₂) is the most powerful activating group on the ring.[7] Its ortho, para-directing influence will be the primary determinant of the reaction's regioselectivity. The positions ortho and para to the amino group are C4 and C6.

-

Positional Analysis:

-

C4-position: This position is para to the amino group but is already occupied by the methyl group. Therefore, substitution at C4 is not possible.

-

C6-position: This position is ortho to the powerful activating amino group.[15] It is also meta to the strongly deactivating sulfonic acid group, which is a compatible arrangement.

-

C3-position: This position is meta to the amino group and ortho to the methyl group. While activated by the methyl group, it is deactivated by the amino group's meta relationship.

-

-

Consensus and Steric Hindrance: The directing effects converge to strongly favor substitution at the C6-position . The amino group directs ortho to this position, the chloro group directs para, and the methyl group directs ortho. Critically, the powerful meta-director (-SO₃H) also directs incoming groups away from its ortho positions (C2, C6) but its deactivating nature makes the ring less reactive overall. However, the powerful activation from the amino group overcomes this deactivation, and the C6 position, being ortho to the -NH2 group, is the most electron-rich and sterically accessible site.

The following diagram summarizes the directing influences on the molecule.

Caption: Predicted regioselectivity for electrophilic attack.

Chapter 4: Key Reaction Mechanisms

Nitration

Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[16]

Caption: Mechanism of nitration for the title compound.

The amino group is a strong base and can be protonated under the highly acidic conditions of nitration. This would form an anilinium ion (-NH₃⁺), which is a powerful deactivating, meta-directing group. To avoid this and ensure the desired regioselectivity, the amino group is often first protected by acetylation to form an amide, which is less basic but still an ortho, para-director. The nitration is then carried out, followed by deprotection of the amino group.

Halogenation

Halogenation, such as bromination, involves the reaction of the aromatic ring with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The catalyst polarizes the halogen molecule, generating a potent electrophile.

Caption: Mechanism of bromination for the title compound.

Sulfonation

Sulfonation can be performed using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile is sulfur trioxide, SO₃.[16] This reaction is notably reversible.[14] Given the existing sulfonic acid group, forcing a second sulfonation onto the ring would require harsh conditions. Desulfonation of the existing group can also occur in dilute hot aqueous acid.[14] This reversibility is sometimes exploited synthetically, using the sulfonic acid group as a temporary "blocking group" to direct other electrophiles before being removed.[17][18]

Chapter 5: Experimental Protocol - A Case Study

The following is a representative, self-validating protocol for the bromination of this compound. The causality for each step is explained to ensure scientific integrity.

Objective: To synthesize 5-Amino-6-bromo-2-chloro-4-methylbenzenesulfonic acid.

Materials:

-

This compound (1.0 eq)

-

Acetic Acid (solvent)

-

Bromine (1.1 eq)

-

Sodium acetate (optional, as a buffer)

-

Sodium bisulfite solution

-

Deionized water

-

Standard laboratory glassware and safety equipment

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the bromination protocol.

Step-by-Step Methodology:

-

Dissolution (Causality: Homogeneous Reaction Medium): In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve this compound in glacial acetic acid. Acetic acid is chosen as it is a polar solvent that can dissolve the substrate and is relatively inert to bromine.

-

Cooling (Causality: Control Exothermicity): Cool the resulting solution to 0-5 °C using an ice bath. Halogenation reactions are exothermic, and maintaining a low temperature prevents side reactions and ensures better control.

-

Bromine Addition (Causality: Controlled Introduction of Electrophile): Prepare a solution of bromine in acetic acid and add it dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes, ensuring the temperature does not rise above 10 °C. Slow addition prevents a rapid, uncontrolled reaction and the formation of polybrominated products.

-

Reaction Monitoring (Causality: Ensure Completion): After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.[19] This step is a self-validating checkpoint.

-

Quenching (Causality: Remove Excess Reagent): Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium bisulfite. This will react with and neutralize any unreacted bromine.

-

Precipitation (Causality: Isolate Product): Add cold deionized water to the mixture. The desired product is typically less soluble in the aqueous acetic acid mixture than the starting material and will precipitate out.

-

Filtration (Causality: Separate Solid from Liquid): Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing (Causality: Remove Impurities): Wash the filter cake with a small amount of cold deionized water to remove residual acetic acid and inorganic salts.

-

Drying (Causality: Remove Solvent): Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Characterization (Causality: Verify Structure and Purity): Confirm the identity and purity of the synthesized 5-Amino-6-bromo-2-chloro-4-methylbenzenesulfonic acid using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The appearance of a new aromatic signal and the disappearance of the C6-H signal in the NMR spectrum would validate the success of the reaction.

Conclusion

The electrophilic substitution reactions of this compound are governed by a sophisticated interplay of electronic and steric effects. The potent activating and ortho, para-directing nature of the C5-amino group is the dominant factor, overriding the influences of the other substituents to direct incoming electrophiles primarily to the C6 position. A thorough understanding of these underlying principles is essential for chemists to rationally design synthetic pathways for novel and valuable chemical entities based on this versatile industrial intermediate. By employing strategies such as amino group protection and careful control of reaction conditions, a high degree of regioselectivity can be achieved, enabling the efficient production of specifically functionalized aromatic compounds.

References

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

- Google Patents. (1994). US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

SIELC Technologies. (2018, February 19). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. [Link]

-

Hong Jin. (n.d.). 2-Amino-5-Chloro-4-Methylbenzenesulfonic Acid (CLT Acid) CAS 88-53-9 98%. [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

-

Save My Exams. (2025, January 10). Directing Effects. [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

-

Master Organic Chemistry. (2024, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

YouTube. (2018, April 4). Using sulfonic acid as a blocking group. [Link]

-

Mustansiriyah University. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. [Link]

-

Filo. (2024, June 24). The o/p-directing effect of methyl group in electrophilic substitution re... [Link]

-

YouTube. (2018, April 17). 36.02 Electrophilic Aromatic Substitutions of Substituted Benzenes. [Link]

-

ClutchPrep. (2022, July 22). Blocking Groups - Sulfonic Acid Explained. [Link]

-

BYJU'S. (n.d.). electrophilic substitution reaction of benzene. [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 88-53-9). [Link]

-

Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

-

Wikipedia. (n.d.). Aromatic sulfonation. [Link]

-

Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. [Link]

Sources

- 1. 2-Amino-5-Chloro-4-Methylbenzenesulfonic Acid (CLT Acid) CAS 88-53-9 98% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 88-53-9 [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 11. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]

- 12. savemyexams.com [savemyexams.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 19. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

A Comprehensive Guide to the Theoretical and Computational Analysis of 5-Amino-2-chloro-4-methylbenzenesulfonic Acid

Introduction: Unveiling the Molecular Landscape of a Key Dye Intermediate

5-Amino-2-chloro-4-methylbenzenesulfonic acid, with the CAS number 88-51-7, is a substituted aromatic sulfonic acid of significant interest in the chemical industry.[1][2][3][4] Its molecular structure, featuring an amino group, a chlorine atom, a methyl group, and a sulfonic acid moiety attached to a benzene ring, makes it a valuable intermediate in the synthesis of various azo dyes and organic pigments.[1][5] The precise arrangement of these functional groups governs the molecule's reactivity, electronic properties, and ultimately, the characteristics of the dyes derived from it. Understanding these properties at a fundamental quantum mechanical level is paramount for optimizing synthesis pathways, predicting the properties of novel dyes, and ensuring the stability and performance of the final products.

This in-depth technical guide outlines a robust framework for the theoretical and computational investigation of this compound. By leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the molecule's electronic structure, vibrational modes, and spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals who seek to apply computational methods to gain deeper insights into the molecular properties of organic compounds. The methodologies described herein are designed to be self-validating by emphasizing the crucial interplay between theoretical predictions and experimental verification.

I. Theoretical Framework and Computational Methodology: A First-Principles Approach

The core of our investigation lies in the application of Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the accurate calculation of the electronic structure of molecules.[6] The choice of DFT is predicated on its proven ability to provide a favorable balance between computational cost and accuracy for organic molecules of this size.

Geometry Optimization: In Silico Crystallography

The first and most critical step is to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy conformation.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has demonstrated high accuracy for a broad range of organic molecules.[1][6][7]

-

Basis Set: 6-311++G(d,p). This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[7]

-

Convergence Criteria: The optimization should be performed until the forces on the atoms are negligible, and the geometry has reached a true energy minimum on the potential energy surface. This is typically confirmed by ensuring there are no imaginary frequencies in the subsequent vibrational analysis.

The causality behind this choice lies in establishing a reliable foundational structure. All subsequent property calculations are highly dependent on the accuracy of the optimized geometry. An incorrect geometry will lead to erroneous predictions for spectroscopic and electronic properties.

Table 1: Predicted Key Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C-S Bond Length | Value to be calculated |

| S-O Bond Lengths | Value to be calculated |

| C-N Bond Length | Value to be calculated |

| C-Cl Bond Length | Value to be calculated |

| C-S-O Bond Angles | Value to be calculated |

| Dihedral Angles | Value to be calculated |

Vibrational Analysis: Deciphering the Molecular Symphony